molecular formula C15H17FN4O9 B14185340 N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid CAS No. 922191-80-8

N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid

Cat. No.: B14185340
CAS No.: 922191-80-8
M. Wt: 416.31 g/mol
InChI Key: FZWOMZRMWKKVQX-HHSDFAELSA-N
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Description

N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a fluoro-dinitrophenyl group attached to an L-alanyl-(3R)-3-methyl-L-glutamic acid backbone. It is often used in various scientific research fields due to its reactivity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid typically involves multiple steps. One common method includes the reaction of 5-fluoro-2,4-dinitrobenzene with L-alanine amide under alkaline conditions. The reaction is carried out in a mixture of aqueous sodium bicarbonate and acetone at 40-50°C. After the initial reaction, the product is further reacted with (3R)-3-methyl-L-glutamic acid to form the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid involves its interaction with specific molecular targets. The fluoro-dinitrophenyl group is known to form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s specificity and reactivity make it a valuable tool in studying biochemical pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid stands out due to its unique combination of a fluoro-dinitrophenyl group with an L-alanyl-(3R)-3-methyl-L-glutamic acid backbone. This structure imparts specific reactivity and binding properties, making it particularly useful in analytical and biochemical applications .

Properties

CAS No.

922191-80-8

Molecular Formula

C15H17FN4O9

Molecular Weight

416.31 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-(5-fluoro-2,4-dinitroanilino)propanoyl]amino]-3-methylpentanedioic acid

InChI

InChI=1S/C15H17FN4O9/c1-6(3-12(21)22)13(15(24)25)18-14(23)7(2)17-9-4-8(16)10(19(26)27)5-11(9)20(28)29/h4-7,13,17H,3H2,1-2H3,(H,18,23)(H,21,22)(H,24,25)/t6-,7+,13+/m1/s1

InChI Key

FZWOMZRMWKKVQX-HHSDFAELSA-N

Isomeric SMILES

C[C@H](CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F

Canonical SMILES

CC(CC(=O)O)C(C(=O)O)NC(=O)C(C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F

Origin of Product

United States

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